molecular formula C11H23N3O B11794107 2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide

2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide

Cat. No.: B11794107
M. Wt: 213.32 g/mol
InChI Key: RWUFYIGFHGPTBN-RGURZIINSA-N
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Description

2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide is an organic compound with a complex structure that includes an amino group, a pyrrolidine ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide typically involves multiple steps. One common method starts with the reaction of 2-amino-2,3-dimethylbutanenitrile with concentrated sulfuric acid at a controlled temperature of 25°C. The mixture is then heated to 100°C and maintained for an hour. After cooling to 75°C, concentrated ammonia is added, and the mixture is stirred. The product is extracted using dichloromethane, dried, and crystallized to obtain the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions and efficient extraction and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo-compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its properties in the development of new materials.

Mechanism of Action

The mechanism of action of 2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2,3-dimethylbutanamide
  • 2-amino-3,3-dimethyl-N-(phenylmethyl)butanamide

Uniqueness

2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide is unique due to its specific structural features, such as the presence of a pyrrolidine ring and the specific stereochemistry at the 3-position. These features can impart unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide

InChI

InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14(4)9-5-6-13(3)7-9/h8-10H,5-7,12H2,1-4H3/t9-,10?/m0/s1

InChI Key

RWUFYIGFHGPTBN-RGURZIINSA-N

Isomeric SMILES

CC(C)C(C(=O)N(C)[C@H]1CCN(C1)C)N

Canonical SMILES

CC(C)C(C(=O)N(C)C1CCN(C1)C)N

Origin of Product

United States

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